

comparing 2-Methylthiazole-4-carbothioamide with other thiazole-based compounds

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Compound of Interest

Compound Name: 2-Methylthiazole-4-carbothioamide

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A Comparative Analysis of Thiazole-Based Compounds in Preclinical Research

An In-Depth Look at the Therapeutic Potential of the Thiazole Scaffold, Featuring **2-Methylthiazole-4-carbothioamide** Analogues and Established Agents

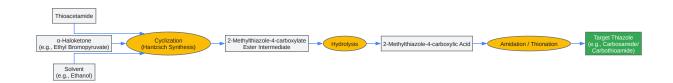
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of thiazole-based compounds, with a focus on analogues of **2-Methylthiazole-4-carbothioamide**. Due to the limited publicly available data on **2-Methylthiazole-4-carbothioamide** itself, this guide will draw comparisons with structurally related thiazole carboxamides and the well-established thiazole-containing drug, Dasatinib, to highlight the therapeutic potential and diverse mechanisms of this chemical class.

Chemical Structures and Synthesis Overview

The thiazole scaffold can be synthetically modified at various positions to modulate its physicochemical properties and biological activity. The synthesis of a 2-methylthiazole core often involves the Hantzsch thiazole synthesis or variations thereof, typically by reacting a thioamide with an α -haloketone.

Below is a generalized workflow for the synthesis of a 2-methyl-4-substituted thiazole derivative.





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Caption: Generalized synthetic workflow for 2-methylthiazole derivatives.

Comparative Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. In this section, we compare the cytotoxic activity of several thiazole-based compounds against various cancer cell lines.

Table 1: Comparative in vitro Cytotoxicity (IC50) of Thiazole-Based Compounds



Compound/De rivative Class	Cancer Cell Line	IC50 (μM)	Reference Compound	IC50 (μM)
2-Aminothiazole- 4-carboxamide (Compound 6m) [1][2]	MCF-7 (Breast)	0.47	Taxol	-
NCI-H1650 (Lung)	1.1	Taxol	-	
Thiazole- Phthalimide (Compound 5b) [3]	MCF-7 (Breast)	0.2	-	-
Thiazole- Phthalimide (Compound 5k) [3]	MDA-MB-468 (Breast)	0.6	-	-
Thiazole- Phthalimide (Compound 5g) [3]	PC-12 (Pheochromocyt oma)	0.43	-	-
Dasatinib (Sprycel®)	CML (Leukemia)	<0.001 (nM range)	Imatinib	>0.05
2-Phenyl-4- trifluoromethyl thiazole-5- carboxamide (Compound 8c) [4]	A-549 (Lung)	>5 μg/mL (Low Activity)	5-Fluorouracil	-

Note: Data for **2-Methylthiazole-4-carbothioamide** is not available in the reviewed literature. The table presents data for structurally related thiazole carboxamides to illustrate the potential of this compound class.



Mechanism of Action: Targeting Cancer Signaling Pathways

Many thiazole derivatives exert their anticancer effects by inhibiting protein kinases that are critical for tumor growth. A prominent example is the FDA-approved drug Dasatinib, which targets multiple tyrosine kinases. Other experimental thiazole compounds have been shown to induce apoptosis by modulating key signaling pathways like PI3K/Akt/mTOR.

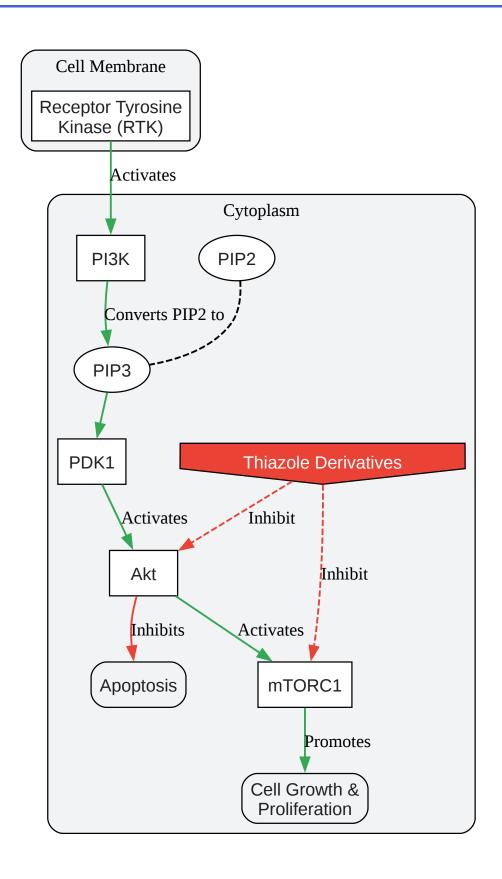
Dasatinib: A Multi-Kinase Inhibitor

Dasatinib is a potent inhibitor of the BCR-ABL kinase, the hallmark of Philadelphia chromosome-positive (Ph+) leukemias, and also inhibits SRC family kinases, c-KIT, and PDGFR β .[5][6] Its ability to bind to both the active and inactive conformations of the ABL kinase domain allows it to overcome resistance to other inhibitors like imatinib.[6]

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Several studies have indicated that thiazole derivatives can induce apoptosis and inhibit cell proliferation by targeting components of this pathway.[1][2]





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Caption: Thiazole derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.



Experimental Protocols

To ensure transparency and reproducibility, this section provides a detailed methodology for a key experiment used to evaluate the cytotoxic activity of the compared compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7][8] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Procedure:

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds (e.g., thiazole derivatives) in culture medium. Remove the old medium from the wells and add 100 μL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
- Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5%
 CO₂ incubator.
- MTT Addition: After incubation, add 10 μL of MTT labeling reagent (5 mg/mL in PBS) to each well.
- Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

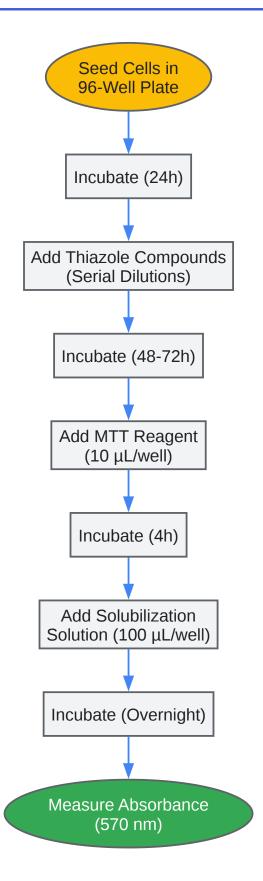






- Solubilization: Add 100 μ L of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Incubate the plate overnight in the incubator. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).





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Caption: Experimental workflow for the MTT cytotoxicity assay.



Conclusion

The thiazole scaffold represents a highly versatile and "privileged" structure in drug discovery. While specific data for **2-Methylthiazole-4-carbothioamide** remains elusive in the current literature, the potent anticancer activities of its structural analogues, the thiazole carboxamides, underscore the significant potential of this chemical class. These compounds demonstrate efficacy against a range of cancer cell lines, often through mechanisms involving the induction of apoptosis and the inhibition of critical cell signaling pathways. The clinical success of Dasatinib further validates the thiazole core as a viable platform for developing targeted therapies. Future research should aim to synthesize and evaluate **2-Methylthiazole-4-carbothioamide** and its derivatives to fully characterize their biological activity profile and determine their potential as novel therapeutic agents.

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